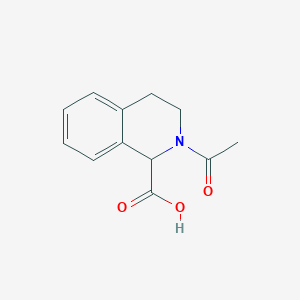
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in recent years due to its potential in scientific research. CPTH2 is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Diego. Since then, it has been studied extensively for its ability to inhibit the activity of histone deacetylases (HDACs) and its potential in cancer research.
作用机制
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide functions as a competitive inhibitor of HDAC8, binding to the enzyme's active site and preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and cellular processes. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in cancer research, N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential in treating other conditions such as neurodegenerative diseases and inflammation. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and to protect against oxidative stress in neuronal cells.
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its selectivity for HDAC8, which allows for more precise targeting of this enzyme. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is its relatively low potency compared to other HDAC inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects and potential toxicity.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to sensitize cancer cells to these treatments, making them more effective. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide. This could lead to the development of more effective cancer therapies with fewer side effects. Finally, there is interest in studying the potential of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide in other conditions, such as neurodegenerative diseases and inflammation, where HDACs play a role in disease progression.
合成方法
The synthesis of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that begins with the reaction of 4-chloroaniline and 2-bromoacetophenone in the presence of a base to form an intermediate product. This intermediate is then reacted with 4-phenyl-2-thiazolamine in the presence of a catalyst to form the final product, N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide. The synthesis of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been optimized and improved over time, resulting in higher yields and purity of the compound.
科学研究应用
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied extensively for its potential in cancer research. HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibiting the activity of HDACs can lead to the re-expression of tumor suppressor genes and the induction of cell death in cancer cells. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to selectively inhibit the activity of HDAC8, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-16(21)10-17-20-15(11-22-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSTPQWNDSUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)




methanone](/img/structure/B7440904.png)


